Azepane Ring Expansion vs Piperidine: 2.9-Fold Gain in σ1 Receptor Affinity
In spirocyclic σ1 receptor ligands, expanding the central piperidine ring (compound 5a) to an azepane ring (compound 23a) increased σ1 binding affinity from Ki = 1.2 nM to Ki = 0.42 nM—a 2.9-fold improvement. Concurrently, selectivity over σ2 receptors rose from 45-fold to 150-fold. [1] This class-level trend supports the choice of azepane-based building blocks such as (R)-1-(tert-butoxycarbonyl)azepane-4-carboxylic acid when targeting receptors with larger, flexible binding pockets.
| Evidence Dimension | σ1 receptor binding affinity (Ki) and σ2 selectivity ratio |
|---|---|
| Target Compound Data | Azepane-based spirocycle 23a: Ki(σ1) = 0.42 nM, σ1/σ2 selectivity = 150-fold |
| Comparator Or Baseline | Piperidine-based spirocycle 5a: Ki(σ1) = 1.2 nM, σ1/σ2 selectivity = 45-fold |
| Quantified Difference | 2.9-fold lower Ki (improved affinity); 3.3-fold higher selectivity ratio |
| Conditions | Radioligand binding assay; σ1 and σ2 receptor membrane preparations; Ki values derived from competitive binding curves |
Why This Matters
Demonstrates that the seven-membered azepane scaffold can substantially outperform the six-membered piperidine in affinity and selectivity, justifying the selection and higher cost of azepane building blocks in CNS and oncology target programs.
- [1] Winge T, Schepmann D, Schmidt J, Wünsch B. Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 2025, 281, 117002. View Source
